molecular formula C6H9NO2 B14884438 3-(2-Hydroxyethyl)oxetane-3-carbonitrile

3-(2-Hydroxyethyl)oxetane-3-carbonitrile

Cat. No.: B14884438
M. Wt: 127.14 g/mol
InChI Key: OYLRDZCXMFLVKF-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)oxetane-3-carbonitrile is a chemical compound characterized by the presence of an oxetane ring, a hydroxyethyl group, and a nitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethyl)oxetane-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a hydroxyethyl-substituted nitrile precursor under acidic or basic conditions. This reaction forms the oxetane ring through the formation of a carbon-oxygen bond .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality material .

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethyl)oxetane-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Hydroxyethyl)oxetane-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethyl)oxetane-3-carbonitrile involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Hydroxyethyl)oxetane-3-carbonitrile is unique due to the combination of the oxetane ring, hydroxyethyl group, and nitrile group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(2-hydroxyethyl)oxetane-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c7-3-6(1-2-8)4-9-5-6/h8H,1-2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLRDZCXMFLVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CCO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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